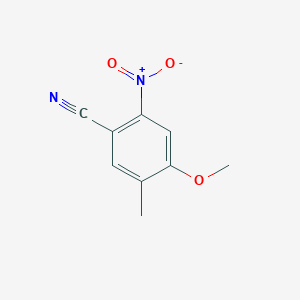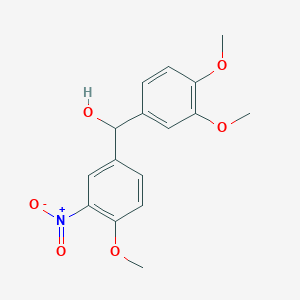
Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C10H20N2O2. It is commonly used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds. This compound is known for its role in the preparation of piperidine derivatives, which are significant in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester typically involves the protection of the amino group on piperidine. One common method is the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency and sustainability compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid is often used to remove the tert-butoxycarbonyl group, with the reaction conducted at room temperature.
Major Products Formed
Substitution Reactions: The major products are typically N-substituted piperidine derivatives.
Deprotection Reactions: The primary product is the free amine, which can be further functionalized for various applications.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the protecting group can be removed to reveal the free amine, which can then participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-aminopiperidine-4-carboxylic acid: This compound also contains a tert-butoxycarbonyl-protected amine group and is used in similar applications.
N-Boc-piperidine-4-carbonitrile: Another compound with a tert-butoxycarbonyl-protected amine, used in the synthesis of pharmaceuticals.
Uniqueness
Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester is unique due to its specific structure, which allows for selective reactions at the piperidine ring. Its versatility as a building block in organic synthesis makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H21N3O2 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
tert-butyl N-(piperidin-4-ylamino)carbamate |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-12-8-4-6-11-7-5-8/h8,11-12H,4-7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
MXMNIQCGKFKLPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNC1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-spiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B8508041.png)



![6-bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8508069.png)

![1,4,10-Trioxadispiro[4.2.4.2]tetradecane](/img/structure/B8508086.png)


![6-Fluoro-1-iodo-3-methylsulfanyl-imidazo[1,5-a]pyridine](/img/structure/B8508101.png)


